molecular formula C8H10F2O4 B1654081 2-(3,3-Difluorocyclopentyl)malonic acid CAS No. 2097936-70-2

2-(3,3-Difluorocyclopentyl)malonic acid

Cat. No.: B1654081
CAS No.: 2097936-70-2
M. Wt: 208.16
InChI Key: CJKPHQICHQZSAM-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclopentyl)malonic acid is a versatile organic compound characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a malonic acid moiety. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclopentyl)malonic acid typically involves the alkylation of malonic acid derivatives with 3,3-difluorocyclopentyl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the malonic acid derivative, allowing it to act as a nucleophile .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as employing non-toxic solvents and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 2-(3,3-Difluorocyclopentyl)malonic acid exerts its effects often involves the interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The malonic acid moiety can participate in various biochemical pathways, influencing the compound’s overall activity .

Properties

IUPAC Name

2-(3,3-difluorocyclopentyl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O4/c9-8(10)2-1-4(3-8)5(6(11)12)7(13)14/h4-5H,1-3H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKPHQICHQZSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(C(=O)O)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242405
Record name Propanedioic acid, 2-(3,3-difluorocyclopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097936-70-2
Record name Propanedioic acid, 2-(3,3-difluorocyclopentyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097936-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, 2-(3,3-difluorocyclopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,3-Difluorocyclopentyl)malonic acid
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2-(3,3-Difluorocyclopentyl)malonic acid
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2-(3,3-Difluorocyclopentyl)malonic acid
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2-(3,3-Difluorocyclopentyl)malonic acid
Reactant of Route 5
2-(3,3-Difluorocyclopentyl)malonic acid
Reactant of Route 6
2-(3,3-Difluorocyclopentyl)malonic acid

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